GK718

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

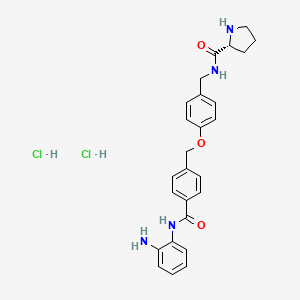

C26H30Cl2N4O3 |

|---|---|

Peso molecular |

517.4 g/mol |

Nombre IUPAC |

(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C26H28N4O3.2ClH/c27-22-4-1-2-5-23(22)30-25(31)20-11-7-19(8-12-20)17-33-21-13-9-18(10-14-21)16-29-26(32)24-6-3-15-28-24;;/h1-2,4-5,7-14,24,28H,3,6,15-17,27H2,(H,29,32)(H,30,31);2*1H/t24-;;/m1../s1 |

Clave InChI |

UFARUDAPUKLDQM-PPLJNSMQSA-N |

SMILES isomérico |

C1C[C@@H](NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl |

SMILES canónico |

C1CC(NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of GK718 (ML297): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GK718, also known as ML297 or VU0456810, is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2][3] This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.

Core Mechanism of Action: Direct and Selective Activation of GIRK1-Containing Channels

This compound exerts its effects through the direct activation of GIRK channels, which are critical regulators of neuronal excitability and cardiac rhythm.[2][4] The primary mechanism is characterized by the following key features:

-

Direct Channel Gating: Unlike endogenous activation via G-protein coupled receptors (GPCRs), this compound activates GIRK channels in a G-protein-independent manner.[1][5][6] This was demonstrated in experiments where this compound remained effective in the presence of pertussis toxin, an inhibitor of Gi/o G-proteins.[5]

-

Subunit Selectivity: this compound exhibits a strong preference for GIRK channels containing the GIRK1 subunit (Kir3.1).[1][3][4] It potently activates heterotetrameric channels such as GIRK1/2 and GIRK1/4, but is inactive on channels lacking the GIRK1 subunit, such as homomeric GIRK2 or heteromeric GIRK2/3 channels.[1]

-

Key Amino Acid Residues: The selectivity of this compound for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: Phenylalanine 137 (F137) in the pore helix and Aspartate 173 (D173) in the second membrane-spanning domain.[5][7][8] These residues are not present in other GIRK subunits and are necessary and sufficient for this compound-mediated activation.

-

PIP2 Dependence: Similar to G-protein-mediated activation, the action of this compound is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a crucial cofactor for GIRK channel gating.[5][7]

The activation of GIRK channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization dampens cellular excitability, which is the basis for its observed antiepileptic and anxiolytic effects.[1][2][7]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various experimental paradigms. The following tables summarize the key quantitative data.

Table 1: Potency of this compound (ML297) on Different GIRK Channel Subunit Combinations

| GIRK Subunit Combination | Assay Type | EC50 (nM) | Reference |

| GIRK1/2 | Thallium Flux | ~160 | [1] |

| GIRK1/2 | Whole-Cell Voltage Clamp | 233 ± 38 | [5] |

| GIRK1/2 | Whole-Cell Voltage Clamp | 584 | |

| GIRK1/3 | Thallium Flux | 914 | |

| GIRK1/4 | Thallium Flux | 887 | |

| GIRK1/4 | Whole-Cell Voltage Clamp | 1,400 | |

| GIRK2 | Thallium Flux | Inactive | [1] |

| GIRK2/3 | Thallium Flux | Inactive | [1] |

Table 2: In Vivo Efficacy of this compound (ML297)

| Animal Model | Effect | Dosage | Reference |

| Maximal Electroshock (MES) Seizure Model (Mice) | Anticonvulsant | 60 mg/kg, i.p. | [1] |

| Pentylenetetrazol (PTZ) Seizure Model (Mice) | Anticonvulsant | 60 mg/kg, i.p. | [1] |

| Anxiety-Related Behavior (Mice) | Anxiolytic | 30 mg/kg | [5] |

| Mechanical Nociceptive Threshold (Rat) | Antinociceptive | Intrathecal administration | [6] |

Experimental Protocols

The mechanism of action of this compound was elucidated using a combination of high-throughput screening, electrophysiology, and in vivo studies.

Thallium Flux Assay for GIRK Channel Activity

This high-throughput assay is used to measure the activity of potassium channels by monitoring the influx of thallium ions, which are permeable through K+ channels and can be detected by a fluorescent dye.

Protocol:

-

Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunit combinations are cultured in appropriate media.

-

Assay Plate Preparation: Cells are plated into multi-well plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Addition: A concentration series of this compound (ML297), diluted from a DMSO stock, is added to the wells.

-

Thallium Stimulation: A solution containing thallium is added to initiate ion flux.

-

Fluorescence Measurement: The change in fluorescence over time is measured using a plate reader. The rate of fluorescence increase is proportional to the GIRK channel activity.

-

Data Analysis: The data are normalized to a maximally effective concentration of this compound or a nonselective GIRK activator. EC50 values are determined by fitting the concentration-response data to a suitable equation.[1]

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Protocol:

-

Cell Preparation: A single-cell suspension of HEK-293 cells stably expressing the target GIRK channels is prepared.

-

Recording Setup: Cells are placed in a recording chamber on a microscope. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used as recording electrodes.

-

Solutions: The extracellular solution typically contains 20 mM KCl, 140 mM NaCl, 0.5 mM CaCl2, 2 mM MgCl2, and 10 mM HEPES (pH 7.4). The internal solution within the pipette contains a potassium-based solution.

-

Whole-Cell Configuration: A high-resistance seal (giga-ohm) is formed between the pipette and the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage Protocol: The cell is held at a specific holding potential (e.g., -70 mV). Voltage ramps or steps are applied to elicit and measure GIRK currents.

-

Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on channel activity, including current amplitude and kinetics. Concentration-response curves are generated to calculate EC50 values.[1][5]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound (ML297).

Experimental Workflow for Whole-Cell Electrophysiology

Caption: Workflow for a whole-cell electrophysiology experiment.

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML297 (VU0456810), the first poten ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 5. pnas.org [pnas.org]

- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of GK718: A Potent HDAC1/HDAC3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GK718, a novel inhibitor of histone deacetylases (HDACs) with potent activity against HDAC1 and HDAC3. This compound belongs to a class of N-(2-aminophenyl)-benzamide based HDAC inhibitors and has demonstrated significant potential in preclinical models of cancer and fibrosis. This document details the quantitative biological data, experimental protocols, and key signaling pathways associated with this compound, offering a valuable resource for researchers in the fields of epigenetics and drug discovery.

Quantitative Biological Data

The inhibitory activity of this compound and its analogs was assessed against several HDAC isoforms and cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro HDAC Inhibition

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| This compound | 259 | 361 | 139 |

| GK444 | 100 | - | - |

Data extracted from a study on N-(2-aminophenyl)-benzamide inhibitors.[1][2]

Table 2: Antiproliferative Activity

| Compound | A549 (lung carcinoma) IC₅₀ (μM) | Caco-2 (colorectal adenocarcinoma) IC₅₀ (μM) | SF268 (glioblastoma) IC₅₀ (μM) |

| This compound | >50 | >50 | >50 |

| GK444 | 2.0 ± 0.3 | 2.5 ± 0.3 | 2.3 ± 0.2 |

The antiproliferative activity was evaluated after 72 hours of treatment.[2]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

General Procedure for the Synthesis of N-(2-aminophenyl)-benzamide Derivatives:

-

Amide Coupling: A solution of the corresponding carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is treated with N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq). The reaction mixture is stirred at room temperature for 30 minutes.

-

Addition of Amine: The appropriate amine (1.0 eq) is added to the reaction mixture, and stirring is continued for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-aminophenyl)-benzamide inhibitor.

For the specific synthesis of this compound, the corresponding Boc-protected aminocaproic acid is coupled with 2-aminoaniline, followed by deprotection and subsequent coupling with the desired "cap" group.

In Vitro HDAC Inhibition Assay

The enzymatic activity of HDAC1, HDAC2, and HDAC3 was determined using a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, are used.

-

Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., this compound) in assay buffer for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection: The reaction is allowed to proceed for a set time and then stopped by the addition of a developer solution containing a protease and a buffer to release the fluorescent aminomethylcoumarin (AMC).

-

Data Analysis: The fluorescence intensity is measured using a microplate reader (excitation/emission wavelengths of ~360/460 nm). The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the inhibitors was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., A549, Caco-2, SF268) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

The antifibrotic efficacy of this compound was evaluated in a mouse model.

-

Animal Model: C57BL/6 mice are used. Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (B88199).

-

Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at a specified dose (e.g., 30 mg/kg daily) starting from the day of bleomycin instillation (preventative dosing schedule).[1]

-

Endpoint Analysis: After a defined period (e.g., 14 or 21 days), the mice are euthanized, and the lungs are harvested for analysis.

-

Assessment of Fibrosis: The extent of fibrosis is evaluated by histological analysis (e.g., Masson's trichrome staining), measurement of collagen deposition, and analysis of fibrotic gene expression (e.g., Col1a1) by quantitative PCR.[1]

Signaling Pathways and Experimental Workflows

HDAC Signaling and Inhibition

Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC1 and HDAC3 are components of large multi-protein co-repressor complexes. Inhibition of HDAC1 and HDAC3 by this compound leads to hyperacetylation of histones, resulting in a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.

Caption: HDACs regulate gene expression by histone deacetylation.

Experimental Workflow for this compound Evaluation

The evaluation of this compound followed a standard preclinical drug discovery workflow, beginning with chemical synthesis and progressing through in vitro and in vivo testing.

Caption: Workflow for the evaluation of this compound.

Structure-Activity Relationship (SAR) Logic

The development of this compound was part of a broader study to understand the structure-activity relationships of N-(2-aminophenyl)-benzamide based HDAC inhibitors. The core scaffold consists of a zinc-binding group, a linker, and a "cap" group. Variations in the cap group were explored to optimize potency and selectivity.

Caption: SAR logic for N-(2-aminophenyl)-benzamide HDAC inhibitors.

References

Unraveling the Pathways of Novel Therapeutic Agents: A Technical Guide

Disclaimer: Initial searches for the compound "GK718" did not yield any specific information, suggesting a possible typographical error or that it is a very new or internally designated compound. This guide therefore focuses on similarly named or otherwise relevant compounds identified during the search: SAGE-718 (Dalzanemdor) , CGS7184 , and GSK4418959 . These compounds are involved in distinct signaling pathways and are presented here as potential subjects of interest for researchers, scientists, and drug development professionals.

SAGE-718 (Dalzanemdor): A Modulator of Synaptic Plasticity

SAGE-718, also known as dalzanemdor, is an investigational drug being evaluated for its potential to treat cognitive impairment in neurodegenerative disorders such as Alzheimer's, Huntington's, and Parkinson's diseases.[1][2][3] It is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][7]

Role in Signaling Pathways

SAGE-718's primary mechanism of action is the positive allosteric modulation of NMDA receptors.[4][5][6][7] These receptors are critical for synaptic plasticity, a fundamental process for learning and memory.[4][7] By binding to an allosteric site on the NMDA receptor, SAGE-718 is thought to increase the probability of the channel opening in the presence of the agonists glutamate (B1630785) and a co-agonist (glycine or D-serine).[4][5] This enhancement of NMDA receptor function may help to restore synaptic function and improve cognitive deficits associated with NMDA receptor hypofunction, which is implicated in several neurological conditions.[4][5][8]

Quantitative Data

Clinical trials have been conducted to evaluate the efficacy and safety of SAGE-718. While detailed quantitative data from these trials are extensive and often proprietary, some publicly available information provides insights into its effects.

| Study Phase | Condition | Key Finding | Reference |

| Phase 2 (LUMINARY) | Alzheimer's Disease (Mild Cognitive Impairment/Mild Dementia) | Showed a trend of improved cognitive performance across tests of executive functioning.[9] However, the subsequent Phase 2 LIGHTWAVE study did not show a statistically significant difference from placebo on the primary outcome.[10] | [9][10] |

| Phase 2 (PRECEDENT) | Parkinson's Disease (Mild Cognitive Impairment) | Failed to improve cognitive ability compared to placebo.[2] | [2] |

| Phase 2 (DIMENSION) | Huntington's Disease (Cognitive Impairment) | Did not meet the key goals of the study.[3] | [3] |

Experimental Protocols

Detailed experimental protocols for clinical trials are complex and typically outlined in comprehensive study protocols. However, a general workflow for assessing the effect of SAGE-718 on cognitive function in a clinical setting can be summarized.

Experimental Workflow: Assessing Cognitive Effects of SAGE-718

Caption: Generalized workflow for a clinical trial evaluating SAGE-718.

Signaling Pathway Diagram

The following diagram illustrates the role of SAGE-718 in the NMDA receptor signaling pathway.

NMDA Receptor Signaling Pathway

Caption: SAGE-718 enhances NMDA receptor function, promoting synaptic plasticity.

CGS7184: A Modulator of Intracellular Calcium

CGS7184 is a synthetic opener of large-conductance Ca²⁺-activated potassium (BKCa) channels.[11] It has been shown to modulate intracellular calcium homeostasis.[11]

Role in Signaling Pathways

CGS7184's primary role is to open BKCa channels. However, studies have revealed that it also affects intracellular calcium levels by interacting with the ryanodine (B192298) receptor 2 (RYR2), a calcium release channel on the membrane of the sarcoplasmic reticulum (SR).[11][12] By increasing the open probability of RYR2 channels, CGS7184 triggers the release of calcium from the SR into the cytosol.[11] This modulation of intracellular calcium can have various downstream effects on cellular processes.

Quantitative Data

| Parameter | Value | Cell Lines | Reference |

| Half-maximal inhibition of Ca²⁺ accumulation (IC₅₀) | 0.45 ± 0.04 µM | Cardiac SR vesicles | [11] |

| Half-maximal inhibition of Ca²⁺ accumulation (IC₅₀) | 0.37 ± 0.03 µM | Skeletal muscle SR vesicles | [11] |

Experimental Protocols

The following describes a general protocol for investigating the effect of CGS7184 on intracellular calcium levels.

Experimental Protocol: Measuring Intracellular Ca²⁺ Concentration

-

Cell Culture: Culture cells (e.g., H9C2 or C2C12) in appropriate media.[11]

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence ratio to determine the resting intracellular calcium concentration.

-

Compound Addition: Add CGS7184 at various concentrations to the cells.

-

Fluorescence Measurement: Continuously monitor the change in fluorescence ratio to measure the release of calcium from internal stores.[11]

-

Data Analysis: Calculate the concentration-dependent effect of CGS7184 on intracellular calcium levels.

Signaling Pathway Diagram

The diagram below illustrates the mechanism by which CGS7184 modulates intracellular calcium.

CGS7184 and Intracellular Calcium Signaling

Caption: CGS7184 induces calcium release from the sarcoplasmic reticulum via RYR2.

GSK4418959: A Targeted Approach in Oncology

GSK4418959 is an orally bioavailable inhibitor of the Werner syndrome ATP-dependent helicase (WRN).[13][14][15] It is being investigated as a potential treatment for cancers with high microsatellite instability (MSI-H).[13][14]

Role in Signaling Pathways

WRN helicase plays a crucial role in DNA replication and repair.[13] In cancer cells with high microsatellite instability, there is a synthetic lethal relationship with the inhibition of WRN. By inhibiting the helicase and exonuclease activities of WRN, GSK4418959 disrupts DNA maintenance processes, leading to the accumulation of DNA damage and subsequent cell death in MSI-H tumor cells.[13][15]

Quantitative Data

| Parameter | Value | Target | Cell Lines | Reference |

| IC₅₀ | ~10–50 nM | WRN ATPase activity | Biochemical assays | [15] |

| GI₅₀ | <100 nM | Cell proliferation | MSI-H cancer cell lines | [15] |

Experimental Protocols

A general workflow for assessing the in vitro efficacy of GSK4418959 is outlined below.

Experimental Workflow: In Vitro Efficacy of a WRN Inhibitor

Caption: Workflow for evaluating the selective anti-proliferative effect of GSK4418959.

Signaling Pathway Diagram

The following diagram illustrates the role of WRN in DNA repair and the effect of its inhibition by GSK4418959 in MSI-H cancer cells.

WRN Inhibition in MSI-H Cancer

Caption: GSK4418959 inhibits WRN, leading to synthetic lethality in MSI-H cancer cells.

References

- 1. Dalzanemdor - Wikipedia [en.wikipedia.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. biopharmadive.com [biopharmadive.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAGE-718: A First-in-Class N-Methyl-d-Aspartate Receptor Positive Allosteric Modulator for the Potential Treatment of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAGE-718 | ALZFORUM [alzforum.org]

- 8. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The future of SAGE-718 in Alzheimer’s disease treatment | VJDementia [vjdementia.com]

- 10. Investor Relations – Supernus [supernus.com]

- 11. The potassium channel opener CGS7184 activates Ca²⁺ release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facebook [cancer.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medkoo.com [medkoo.com]

Technical Guide: Characterizing the Impact of a Novel Compound, GK718, on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, the removal of these marks by histone deacetylases (HDACs) leads to chromatin condensation and transcriptional repression. The dysregulation of HAT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making HATs attractive therapeutic targets.

This technical guide provides a comprehensive framework for characterizing the effects of a novel small molecule, designated here as GK718, on histone acetylation. The following sections detail the experimental protocols necessary to assess the in vitro and cellular activity of this compound, determine its impact on histone acetylation at specific genomic loci, and evaluate the functional consequences on gene expression.

Section 1: In Vitro Characterization of this compound as a HAT Inhibitor

The initial step in characterizing this compound is to determine its direct effect on the enzymatic activity of various histone acetyltransferases in a cell-free system. This allows for the assessment of potency and selectivity.

Data Presentation: In Vitro HAT Inhibition by this compound

The results of the in vitro HAT assays should be summarized to provide a clear overview of the compound's potency and selectivity profile.

| HAT Enzyme | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) |

| p300 | Value | Anacardic Acid: ~8.5 |

| CBP | Value | C646: 0.4 |

| PCAF | Value | Anacardic Acid: ~5.0 |

| GCN5 | Value | e.g., MB-3 |

| Tip60 | Value | MG149: 74 |

Experimental Protocol: Fluorescence-Based HAT Activity/Inhibition Assay

This protocol provides a non-radioactive method for measuring HAT activity and inhibition. The assay quantifies the coenzyme A (CoA) produced during the acetyl-transfer reaction.

Materials:

-

Recombinant HAT enzyme (e.g., p300, PCAF)

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

This compound and reference inhibitors

-

HAT Assay Buffer

-

Developing solution (containing a reagent that reacts with free thiol groups of CoA to produce a fluorescent signal)

-

96-well black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and a known reference inhibitor in DMSO. Further dilute in HAT Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HAT Assay Buffer

-

Diluted this compound, reference inhibitor, or vehicle (DMSO)

-

Recombinant HAT enzyme

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add a mixture of the histone peptide substrate and Acetyl-CoA to each well to start the reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Signal Development: Add the developing solution to each well. This will stop the enzymatic reaction and initiate the fluorescent signal generation.

-

Signal Detection: Incubate for an additional 15 minutes at room temperature, protected from light. Measure the fluorescence using a plate reader (e.g., excitation at 360-390 nm and emission at 450-470 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Cellular Activity of this compound

Following in vitro characterization, it is crucial to determine if this compound can modulate histone acetylation within a cellular context. Western blotting is a standard method to assess global changes in histone acetylation.

Data Presentation: Cellular Histone Acetylation Levels

Quantify the Western blot band intensities and present the data as a fold change relative to the vehicle-treated control, normalized to a loading control (e.g., total Histone H3 or β-actin).

| Histone Mark | This compound Treatment (Concentration) | Fold Change vs. Vehicle |

| Acetyl-Histone H3 (Pan-Ac) | e.g., 10 µM | Value |

| Acetyl-Histone H4 (Pan-Ac) | e.g., 10 µM | Value |

| H3K9ac | e.g., 10 µM | Value |

| H3K27ac | e.g., 10 µM | Value |

Experimental Protocol: Western Blot for Histone Acetylation

Materials:

-

Cultured cells (e.g., HeLa, HCT116)

-

This compound

-

Cell lysis buffer

-

Acid extraction buffers

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total-H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 6-24 hours).

-

Histone Extraction:

-

Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., sodium butyrate) to preserve acetylation.

-

Lyse the cells and isolate the nuclei.

-

Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

Section 3: Target Engagement at Specific Genomic Loci

To understand the gene-specific effects of this compound, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is used to measure histone acetylation levels at specific gene promoters.

Data Presentation: ChIP-qPCR Results

Present the data as fold enrichment of the acetylated histone mark at the target gene promoter in this compound-treated cells compared to vehicle-treated cells, normalized to a negative control region and input DNA.

| Gene Promoter | Histone Mark | Fold Enrichment (this compound vs. Vehicle) |

| e.g., p21 | H3K9ac | Value |

| e.g., MYC | H3K27ac | Value |

| e.g., Housekeeping Gene | H3K9ac | Value |

| Negative Control Region | H3K9ac | ~1.0 |

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

Materials:

-

Cultured cells treated with this compound or vehicle

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-validated antibody against a specific acetylated histone (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target and control gene promoters

-

SYBR Green qPCR master mix

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-700 bp by sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the sheared chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin with the specific antibody overnight at 4°C. Save a small aliquot as "input" control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the immunoprecipitated DNA and the input DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes and a negative control region.

-

Data Analysis: Calculate the fold enrichment of the target region in the immunoprecipitated sample relative to the input, and then compare the enrichment between this compound-treated and vehicle-treated samples.

Section 4: Functional Consequences on Gene Expression

The final step is to correlate the observed changes in histone acetylation with changes in the expression of target genes using reverse transcription-quantitative PCR (RT-qPCR).

Data Presentation: Gene Expression Analysis

Correlate the ChIP-qPCR data with gene expression changes.

| Gene | Histone Acetylation Change (Fold Enrichment) | Gene Expression Change (Fold Change vs. Vehicle) |

| e.g., p21 | Increased | Increased |

| e.g., MYC | Decreased | Decreased |

Experimental Protocol: RT-qPCR for Gene Expression

Materials:

-

Cultured cells treated with this compound or vehicle

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as in the previous experiments. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR with primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical pathway showing this compound inhibiting HAT-mediated gene expression.

Experimental Workflow Diagram

Caption: Workflow for characterizing the effect of this compound on histone acetylation.

The Pharmacokinetics and Pharmacodynamics of GK718: A Review of Publicly Available Data

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

As of the latest available information, there is a notable absence of publicly accessible scientific literature, clinical trial data, or regulatory documents detailing the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound designated as GK718. Extensive searches of prominent scientific databases and public registries have not yielded any specific information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, nor its mechanism of action, efficacy, or safety profile in preclinical or clinical studies.

This lack of available data prevents the construction of a detailed technical guide or whitepaper as requested. The core requirements, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the unavailability of foundational research on this compound.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publications and clinical trial registries for any future disclosures of information related to this compound. Direct inquiry to any organizations or individuals known to be associated with the development of this compound may also be a potential avenue for obtaining non-public information, subject to confidentiality agreements.

Without any data on the mechanism of action or experimental workflows, the creation of the requested Graphviz diagrams is not possible. The following are illustrative examples of the types of diagrams that could be generated if and when relevant data becomes available.

Illustrative Diagram: Hypothetical Pharmacokinetic Pathway

A conceptual overview of a typical pharmacokinetic process.

Illustrative Diagram: Hypothetical Experimental Workflow

A generalized workflow for preclinical drug development.

It is imperative for the scientific and drug development community to rely on peer-reviewed, validated data. Therefore, any definitive guide on the pharmacokinetics and pharmacodynamics of this compound must await the publication of primary research findings.

No Publicly Available Research Data Found for GK718

This lack of publicly available information prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to GK718 at this time.

It is possible that this compound is an internal compound code that has not yet been disclosed in published scientific literature. Further investigation would require more specific details, such as an alternative chemical name, the sponsoring company or research institution, or the therapeutic area of interest. Without such information, a thorough analysis as requested cannot be performed.

A Guide to Investigating Off-Target Interactions of GK718

Foreword for Researchers, Scientists, and Drug Development Professionals

GK718 is recognized as a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC3. While its primary targets are well-characterized, a comprehensive understanding of its full biological activity necessitates the exploration of potential off-target interactions. Such interactions can contribute to both therapeutic efficacy and unforeseen toxicity. To date, publicly available scientific literature has not extensively detailed specific biological targets of this compound beyond HDAC1 and HDAC3.

This technical guide is designed to provide researchers with a framework for identifying and validating potential off-target interactions of this compound. In the absence of specific published off-target data for this compound, this document outlines the established experimental methodologies that can be employed to elucidate its broader biological target profile. The protocols and workflows described herein are based on established proteomic and biochemical screening techniques.

Section 1: Methodologies for Off-Target Identification

The identification of off-target interactions for a small molecule inhibitor like this compound typically involves a combination of proteomic and biochemical screening approaches. These methods aim to identify proteins that physically bind to the compound or whose activity is modulated by it.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique to identify proteins that directly bind to a small molecule of interest. This method utilizes an immobilized version of the compound to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Experimental Protocol: Affinity Purification followed by Mass Spectrometry (AP-MS)

-

Immobilization of this compound: Chemically synthesize a derivative of this compound that contains a linker arm suitable for covalent attachment to a solid support, such as agarose (B213101) or magnetic beads. Ensure the modification does not significantly alter the pharmacological activity of the core molecule.

-

Cell Culture and Lysis: Culture the cell line of interest (e.g., a relevant cancer cell line) to a sufficient density. Harvest the cells and prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.

-

Affinity Purification:

-

Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target proteins.

-

As a negative control, incubate a parallel sample of the lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix.[1]

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides, and this information is used to identify the corresponding proteins.[2]

-

Data Analysis: The proteins identified from the this compound-conjugated beads are compared to those from the control beads. Proteins that are significantly enriched in the this compound sample are considered potential binding partners.[1]

Biochemical Screening

Biochemical screening involves testing the activity of a compound against a large panel of purified enzymes. This approach can identify off-target enzymatic activities that may not be detected by affinity-based methods.

Experimental Protocol: Broad-Panel Enzymatic Screening

-

Compound Preparation: Prepare a stock solution of this compound at a known concentration. A dilution series is often prepared to determine the half-maximal inhibitory concentration (IC50) for any identified hits.

-

Enzyme Panel Selection: Select a diverse panel of enzymes for screening. This can include other histone deacetylases, kinases, proteases, and other enzyme classes that are common off-targets for small molecule inhibitors.

-

Assay Performance:

-

For each enzyme, a specific assay is used to measure its activity. These assays are often fluorescence- or luminescence-based for high-throughput screening.

-

The assay is performed in the presence of this compound and a control (vehicle, typically DMSO).

-

The activity of each enzyme is measured, and the percent inhibition by this compound is calculated.

-

-

Hit Identification and Validation:

-

An inhibition threshold is set (e.g., >50% inhibition at a certain concentration) to identify initial "hits."

-

For any identified hits, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value. This provides a quantitative measure of the compound's potency against the off-target enzyme.

-

-

Secondary Assays: Confirmatory assays, potentially using different assay formats or technologies, are performed to validate the identified off-target interactions.

Section 2: Data Presentation and Interpretation

Should the aforementioned experiments yield positive results, the quantitative data should be meticulously organized to facilitate comparison and interpretation.

Table 1: Potential Off-Target Binding Partners of this compound Identified by AP-MS (This table is a template for presenting hypothetical data)

| Protein Name | Gene Symbol | UniProt ID | Peptide Count | Fold Enrichment (this compound/Control) |

| Protein X | GENEX | P12345 | 15 | 25.3 |

| Protein Y | GENEY | Q67890 | 8 | 12.1 |

| Protein Z | GENEZ | R54321 | 5 | 8.7 |

Table 2: Enzymatic Activity of this compound Against a Panel of Off-Target Enzymes (This table is a template for presenting hypothetical data)

| Enzyme | Enzyme Class | IC50 (µM) |

| Enzyme A | Kinase | 2.5 |

| Enzyme B | Protease | 15.8 |

| Enzyme C | Other HDAC | > 50 |

Section 3: Downstream Validation and Signaling Pathway Analysis

The identification of a potential off-target is the first step. Subsequent validation is crucial to confirm the biological relevance of the interaction.

Experimental Protocol: Cellular Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular context. Cells are treated with this compound, heated to various temperatures, and the aggregation of the target protein is measured. Binding of this compound is expected to stabilize the protein, leading to less aggregation at higher temperatures.

-

Western Blot Analysis: If an off-target is identified, downstream signaling pathways can be investigated. For example, if a kinase is identified as an off-target, the phosphorylation status of its known substrates can be assessed by Western blot in cells treated with this compound.

-

Gene Expression Analysis: The effect of this compound on the expression of genes regulated by the identified off-target can be measured using techniques like quantitative PCR (qPCR) or RNA sequencing.

Should these validation experiments confirm an off-target interaction, the affected signaling pathway can be mapped.

References

GK718 CAS number and molecular weight

An In-depth Technical Guide to the Selective GIRK Channel Activator ML297 (GK718)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and represent a promising therapeutic target for a variety of neurological disorders, including epilepsy and anxiety.[1][2] This document provides a comprehensive technical overview of the potent and selective GIRK channel activator, ML297.[3][4] While the query specified the identifier this compound, publicly available scientific literature and chemical databases do not recognize this term. It is presumed that this compound may be an internal or project-specific designation for ML297, a well-characterized molecule in the field of neuropharmacology. This guide will therefore focus on the extensive data available for ML297.

ML297 is a novel small molecule that directly and potently activates GIRK channels containing the GIRK1 subunit.[3][4] Its unique, G-protein-independent mechanism of action and favorable pharmacokinetic properties make it an invaluable tool for in vivo research and a promising lead compound for drug development.[3]

Compound Profile: ML297

| Identifier | Value | Reference |

| Compound Name | ML297 (VU0456810) | [4][5] |

| CAS Number | 1443246-62-5 | [6] |

| Molecular Formula | C₁₇H₁₄F₂N₄O | [6] |

| Molecular Weight | 328.32 g/mol | [6] |

| Chemical Name | N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea |

Mechanism of Action

ML297 selectively activates heterotetrameric GIRK channels that include the GIRK1 subunit.[1][3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297's mechanism is direct and does not require G-protein signaling.[3][7] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP₂), a key membrane phospholipid involved in GIRK channel gating.[1][2] The activation of GIRK1-containing channels by ML297 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability.[3] This inhibitory effect on neuronal activity is the basis for its observed anticonvulsant and anxiolytic properties.[1][3]

ML297 Signaling Pathway

Quantitative Data

Potency and Efficacy

The potency of ML297 has been determined using various in vitro assays. The half-maximal effective concentration (EC₅₀) values for different GIRK channel subunit combinations are summarized below.

| GIRK Subunit Combination | Assay Type | EC₅₀ (µM) | Reference |

| GIRK1/2 | Thallium Flux | 0.162 | [6] |

| GIRK1/3 | Thallium Flux | 0.914 | [6] |

| GIRK1/4 | Thallium Flux | 0.887 | [6] |

| GIRK1/2 | Whole-Cell Patch Clamp | 0.233 | [1] |

| GIRK1/4 | Whole-Cell Patch Clamp | 1.4 | [6] |

| GIRK2/3 | Thallium Flux | Inactive | [6] |

| GIRK2 | Thallium Flux | Inactive | [6] |

Selectivity Profile

ML297 exhibits high selectivity for GIRK1-containing channels over other potassium channels and a broad panel of other receptors and transporters.[8]

| Target | Assay Type | Activity | Reference |

| Kir2.1 | Thallium Flux | Inactive | [8] |

| Kᵥ7.4 | Thallium Flux | Inactive | [8] |

| hERG | Radioligand Binding | IC₅₀ ~ 10 µM | [8] |

| 5-HT₂B Receptor | Radioligand Binding | Modest Activity | [8] |

| Sigma σ₁ Receptor | Radioligand Binding | Modest Activity | [8] |

| GABAₐ Receptor | Radioligand Binding | Modest Activity | [8] |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Solubility | 17.5 µM | [8] |

| Mouse Plasma Protein Binding (fu) | 0.026 | [8] |

| Mouse Liver Microsome Metabolism | High Clearance | [8] |

Experimental Protocols

Thallium Flux Assay

This high-throughput screening assay is a common method for measuring the activity of potassium channels.[9][10] It utilizes the fact that thallium ions (Tl⁺) can pass through K⁺ channels and can be detected by a specific fluorescent dye.

Principle: Cells expressing the GIRK channel of interest are loaded with a Tl⁺-sensitive fluorescent dye. Activation of the GIRK channels by a compound like ML297 leads to an influx of Tl⁺ from the extracellular solution, causing an increase in fluorescence that is proportional to channel activity.[9]

Brief Protocol:

-

Cell Plating: Plate HEK293 cells stably expressing the desired GIRK subunit combination in 384-well microplates.

-

Dye Loading: Load the cells with a Tl⁺-sensitive dye (e.g., Thallos-AM).

-

Compound Addition: Add ML297 at various concentrations to the wells.

-

Thallium Stimulation: Add a stimulus solution containing Tl⁺ to initiate the ion flux.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and thus GIRK channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of ion channel activity by directly measuring the electrical currents flowing across the cell membrane.[11][12]

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The patch of membrane under the pipette tip is then ruptured, allowing for the measurement and control of the voltage across the entire cell membrane. This "whole-cell" configuration allows for the recording of macroscopic currents from all the ion channels in the cell.[13]

Brief Protocol:

-

Cell Preparation: Use transfected HEK293 cells expressing the GIRK channels of interest, cultured on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Giga-seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane at a specific holding potential and record the currents elicited by the application of ML297 via a perfusion system.

Experimental Workflow for ML297 Characterization

Conclusion

ML297 is a pioneering pharmacological tool that has significantly advanced the study of GIRK channel physiology and its role in neurological disorders. Its high potency and selectivity for GIRK1-containing channels, coupled with its demonstrated in vivo efficacy in preclinical models of epilepsy, underscore its potential as a lead compound for the development of novel therapeutics.[8][14] This technical guide provides a comprehensive summary of the key data and experimental methodologies related to ML297, offering a valuable resource for researchers and drug development professionals in the field.

References

- 1. pnas.org [pnas.org]

- 2. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GIRK Activator, ML297 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. personal.utdallas.edu [personal.utdallas.edu]

- 14. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

The Solubility and Stability of the Kinase Inhibitor GK718: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of GK718, a potent 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of several protein tyrosine kinases. Due to the absence of publicly available data for a compound designated "this compound," this document utilizes Imatinib (B729), a structurally and functionally similar and well-documented kinase inhibitor, as a surrogate to provide a detailed and practical example of the required technical information. All data and protocols presented herein are based on published information for Imatinib and are intended to serve as a valuable resource for the handling, formulation, and development of this compound and other similar small molecules.

Physicochemical Properties of this compound

This compound is a crystalline solid, most commonly available as a mesylate salt. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₉H₃₁N₇O |

| Molecular Weight | 493.603 g/mol (for free base) |

| CAS Number | 152459-95-5 (for Imatinib free base) |

| Appearance | Crystalline solid |

Solubility Profile

The solubility of this compound is a critical parameter for its biological activity and formulation. As is common for many kinase inhibitors, its solubility is pH-dependent.

Aqueous Solubility

This compound mesylate demonstrates higher solubility in acidic conditions.[1]

| Solvent/Condition | Solubility (mg/mL) |

| Water (pH < 5.5) | Very soluble |

| PBS (pH 7.2) | ~2[2][3] |

| Water | 200 |

Note: The high solubility reported in water (200 mg/mL) may pertain to specific salt forms or buffered conditions that are not fully specified.

Organic Solvent Solubility

The solubility of this compound in common organic solvents is summarized below.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 14 - 100[2][3][4] |

| Dimethyl Formamide (DMF) | 10[1][2][3] |

| Ethanol | ~0.2[1][2][3][4] |

| Methanol (B129727) | Soluble[1] |

| Acetonitrile | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble[1] |

| 1-Propanol | Soluble[1] |

| 2-Propanol | Soluble[1] |

| 1-Butanol | Soluble[1] |

| Isobutanol | Soluble[1] |

| Methyl Acetate | Soluble[1] |

Note: Solubility values in organic solvents can vary depending on the specific salt form, purity, and supplier. The range provided for DMSO reflects data from multiple sources.[2][3][4]

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and the development of stable pharmaceutical formulations.

Solid-State Stability

| Condition | Duration | Stability |

| Crystalline Solid (-20°C) | ≥ 4 years | Stable |

Solution Stability

| Solvent System | Storage Temperature | Duration | Stability Notes |

| DMSO | -20°C | 3 months | Aliquoting is recommended to avoid multiple freeze-thaw cycles.[1] |

| Aqueous Solution (PBS, pH 7.2) | Room Temperature | ≤ 1 day | Not recommended for storage for more than one day.[2][3][4] |

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. This compound exhibits degradation under various stress conditions.

| Stress Condition | Observations |

| Hydrolytic (Acidic, Basic, Neutral) | Degradation occurs, with significant degradation observed at neutral pH (~35-40% loss).[5] The drug is relatively more stable in acidic (pH 4) and alkaline (pH 10) conditions.[5] |

| Oxidative (e.g., H₂O₂) | Degradation is observed.[6] |

| Thermal | Good thermal stability, with less than 7% degradation at 40°C for at least one week.[5] |

| Photochemical | Exposure to light can lead to degradation. |

| High Humidity (>90%) | Stable for at least two days.[5] |

Experimental Protocols

The following protocols are standard methodologies for determining the solubility and stability of small molecules like this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound.[1]

-

Preparation : Add an excess amount of this compound mesylate to a known volume of the desired solvent (e.g., PBS pH 7.2) in a sealed vial.

-

Equilibration : Agitate the suspension on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

-

Phase Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).[1]

-

Quantification : Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis : Report the solubility in mg/mL or µg/mL. The remaining solid can be analyzed to check for any polymorphic or chemical changes.

Stability Assessment: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

-

Application of Stress Conditions :

-

Acid Hydrolysis : Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the sample before analysis.[1][6]

-

Base Hydrolysis : Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize the sample before analysis.[1][6]

-

Oxidation : Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[1][6]

-

Thermal Degradation : Expose the solid drug or a solution to elevated temperatures.[1][6]

-

Photodegradation : Expose a solution of the drug to UV or fluorescent light according to ICH guidelines.[1]

-

-

Sample Analysis : Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Method Validation : The HPLC method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[1] Specificity is critical to ensure that the this compound peak is well-resolved from any degradant peaks.[1]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein responsible for Chronic Myeloid Leukemia (CML).[7][8] By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[7][9][10]

Experimental Workflow Visualization

The characterization of a compound like this compound follows a systematic workflow to determine its solubility and stability, which are essential for the development of a viable drug product.

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. droracle.ai [droracle.ai]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

How to use GK718 in cell culture experiments

Application Notes and Protocols for GK718 in Cell Culture Experiments

Introduction

Extensive research has been conducted to identify a compound designated as this compound and its applications in cell culture experiments. At present, there is no publicly available scientific literature, including peer-reviewed articles, application notes, or patents that specifically mention "this compound." This suggests that this compound may be a novel compound, an internal code name not yet disclosed in public forums, or potentially a typographical error.

Without specific information on the nature of this compound, its mechanism of action, and its effects on cells, it is not possible to provide detailed, validated protocols for its use in cell culture. The following sections offer general guidance and methodologies that are commonly applied in the characterization of a new compound in a cell culture setting. Researchers who have access to this compound should use this as a framework to develop specific protocols tailored to their experimental needs and cell types of interest.

General Workflow for Characterizing a Novel Compound in Cell Culture

The process of characterizing a new compound like this compound in cell culture typically follows a logical progression from initial toxicity and dose-response studies to more in-depth mechanistic investigations. A generalized workflow is presented below.

Caption: General experimental workflow for characterizing a novel compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound. It is crucial to optimize these protocols for the specific cell line and experimental conditions being used.

1. Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the mass of this compound required using its molecular weight.

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

2. Determination of Cytotoxicity using MTT Assay

This assay is a common method to assess cell viability by measuring the metabolic activity of cells.

-

Materials:

-

Selected cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader capable of measuring absorbance at 570 nm

-

-

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Quantitative Data Summary (Hypothetical)

The following tables are templates that can be used to summarize quantitative data once experiments with this compound are performed.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| Cell Line A | 24 | Data to be determined |

| Cell Line A | 48 | Data to be determined |

| Cell Line B | 24 | Data to be determined |

| Cell Line B | 48 | Data to be determined |

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

| Cell Line | This compound Concentration (µM) | BrdU Incorporation (% of Control) |

| Cell Line A | 0 (Vehicle) | 100 |

| Cell Line A | Concentration 1 | Data to be determined |

| Cell Line A | Concentration 2 | Data to be determined |

| Cell Line B | 0 (Vehicle) | 100 |

| Cell Line B | Concentration 1 | Data to be determined |

| Cell Line B | Concentration 2 | Data to be determined |

Signaling Pathway Analysis (Hypothetical)

Should initial experiments suggest that this compound affects a particular signaling pathway, further investigation would be warranted. For instance, if this compound were found to inhibit a specific kinase, a simplified representation of that pathway could be visualized.

Caption: Hypothetical inhibition of a kinase by this compound.

Recommendations for Researchers

To enable the creation of detailed and accurate application notes for this compound, the following information is crucial:

-

Chemical Structure and Properties: The chemical structure, molecular weight, and solubility of this compound are fundamental for preparing accurate stock solutions and understanding its potential behavior in culture medium.

-

Mechanism of Action: The primary cellular target and the mechanism by which this compound exerts its effects are critical for designing relevant experiments and interpreting results.

-

Source of the Compound: Information on the supplier or origin of this compound can sometimes provide access to preliminary data or handling instructions.

-

Any Preliminary Data: Any existing in-house data, even if preliminary, would provide a valuable starting point for developing more comprehensive protocols.

Researchers are encouraged to perform initial dose-response and cytotoxicity screenings to establish a working concentration range for this compound in their specific cell models. Subsequent experiments can then be designed to elucidate its biological effects and mechanism of action.

Application Notes and Protocols for In Vivo Studies of GK718

To: Researchers, Scientists, and Drug Development Professionals

Subject: Recommended Dosage and Protocols for In Vivo Studies of GK718

Introduction

This document provides detailed application notes and protocols for conducting in vivo studies with the investigational compound this compound. The information compiled herein is based on publicly available preclinical data. These guidelines are intended to assist researchers in designing and executing robust in vivo experiments to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound.

Disclaimer: The following information is for research purposes only. The protocols and dosages described are based on preclinical animal models and may not be directly translatable to human studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Quantitative Data Summary

Due to the absence of publicly available data for a compound specifically designated "this compound," a comprehensive summary of quantitative data from in vivo studies is not possible at this time. It is highly probable that "this compound" is an internal development code, a novel compound not yet disclosed in scientific literature, or a typographical error.

For the purpose of illustrating the expected data presentation, a template table is provided below. This table would typically be populated with data from preclinical studies in various animal models.

Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Compound in Preclinical Species

| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Intravenous (IV) Administration | ||||

| Dose (mg/kg) | e.g., 1 | e.g., 1 | e.g., 0.5 | e.g., 0.5 |

| CL (mL/min/kg) | Data | Data | Data | Data |

| Vss (L/kg) | Data | Data | Data | Data |

| t½ (h) | Data | Data | Data | Data |

| Oral (PO) Administration | ||||

| Dose (mg/kg) | e.g., 5 | e.g., 5 | e.g., 2.5 | e.g., 2.5 |

| Cmax (ng/mL) | Data | Data | Data | Data |

| Tmax (h) | Data | Data | Data | Data |

| AUC (ng·h/mL) | Data | Data | Data | Data |

| Bioavailability (%) | Data | Data | Data | Data |

| CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |

Experimental Protocols

Detailed experimental protocols are contingent on the specific therapeutic indication and mechanism of action of this compound. However, a general framework for in vivo studies is presented below.

Animal Models

The selection of an appropriate animal model is critical for the translational relevance of in vivo studies. The choice of model will depend on the disease being studied. Common animal models in preclinical drug development include:

-

Rodents (Mice and Rats): Often used for initial pharmacokinetic, toxicity, and efficacy screening due to their small size, short gestation period, and well-characterized genetics.

-

Larger Mammals (Rabbits, Dogs, Non-human Primates): Utilized for more advanced safety pharmacology and toxicology studies, as their physiological systems more closely resemble those of humans.

Formulation and Administration

The formulation and route of administration should be tailored to the physicochemical properties of this compound and the intended clinical application.

-

Formulation: The compound may be dissolved or suspended in a suitable vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO. The final concentration of any excipients should be confirmed to be non-toxic at the administered volume.

-

Route of Administration:

-

Oral (PO): Gavage is a common method for precise oral dosing in rodents.

-

Intravenous (IV): Bolus injection or infusion via a cannulated vein (e.g., tail vein in mice).

-

Intraperitoneal (IP): Injection into the peritoneal cavity.

-

Subcutaneous (SC): Injection into the subcutaneous space.

-

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Workflow:

Caption: Workflow for a typical in vivo pharmacokinetic study.

Methodology:

-

Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

For oral dosing, animals may be fasted overnight to reduce variability in absorption.

-

This compound is administered at a predetermined dose. A minimum of two routes (e.g., IV and PO) are typically evaluated to determine absolute bioavailability.

-

Blood samples are collected at specified time points post-dosing.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

Efficacy Study Protocol

Objective: To evaluate the therapeutic effect of this compound in a relevant disease model.

Workflow:

Caption: General workflow for an in vivo efficacy study.

Methodology:

-

A suitable animal model of the disease is established.

-

Once the disease is established (e.g., tumors reach a certain size), animals are randomized into treatment and control groups.

-

This compound is administered at one or more dose levels, typically on a daily schedule. A vehicle control group is essential.

-

Disease progression is monitored throughout the study using relevant endpoints (e.g., tumor volume measurements, behavioral tests, biomarker analysis).

-

At the end of the study, animals are euthanized, and tissues of interest are collected for further analysis (e.g., histology, gene expression).

Signaling Pathway

Without a known mechanism of action for this compound, a specific signaling pathway diagram cannot be provided. However, a hypothetical signaling pathway is illustrated below to demonstrate the expected format. Assuming this compound is an inhibitor of a hypothetical kinase, "KinaseX."

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of KinaseX.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo evaluation of the investigational compound this compound. Due to the current lack of public information on "this compound," researchers are strongly encouraged to seek more specific details regarding the compound's identity, mechanism of action, and any existing preclinical data to inform the design of their studies. The templates and general methodologies presented here can be adapted once this critical information becomes available.

Application Notes and Protocols for Anti-Fibrotic Compound in a Pulmonary Fibrosis Mouse Model